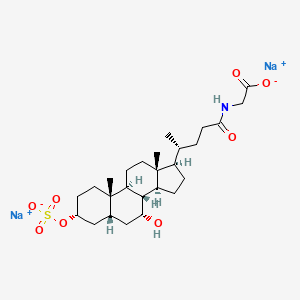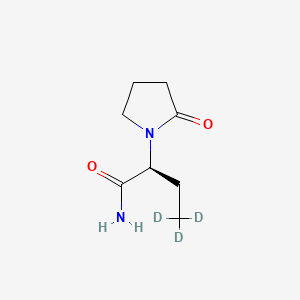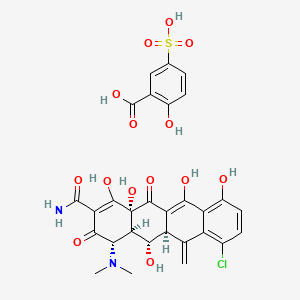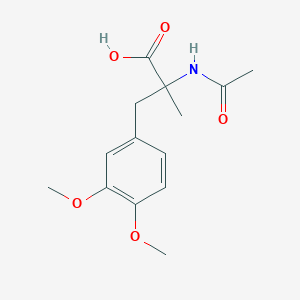
2-Acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 2-Acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid often involves multi-step chemical processes. For example, one study details the transformation of 3-acetamido-3-deoxy-d-glycero-d-galacto-heptose diethyl dithioacetal through several chemical reactions, highlighting the complexity of synthesizing acetamido-containing compounds (Beau et al., 1978). Another approach involves treating 2-acetamido-2-deoxy-d-glucose with dimethoxypropane to yield specific acetal derivatives, demonstrating the diverse synthetic strategies employed (Hasegawa & Kiso, 1980).
Molecular Structure Analysis
The molecular structure of compounds like 2-Acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is crucial for understanding its chemical behavior and potential applications. Studies have employed various spectroscopic techniques, such as NMR and mass spectrometry, to elucidate the structures of similar compounds (Maleki et al., 2019).
Chemical Reactions and Properties
The chemical reactions and properties of acetamido-containing compounds can be quite diverse. For instance, the reactivity of methyl 2-acetamidoacrylate with methyllithium has been explored, leading to the synthesis of novel β,β,β-trialkyl α-amino acids, which showcases the compounds' versatility in chemical reactions (Barker et al., 1994).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a significant role in the application and handling of these compounds. Crystallographic analysis provides insight into the arrangement of molecules in the solid state and how this influences their physical properties (Navarrete-Vázquez et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are essential for the compound's application in various fields. For example, the study on the synthesis of 3,4-Dimethoxyphenylacetic Acid explores the compound's reactivity and potential as a precursor for further chemical synthesis (Ma Guan-jun, 2009).
科学的研究の応用
Biological Effects of Acetamide and Derivatives
Acetamide derivatives, including 2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, have been examined for their biological effects due to their commercial importance and the significant information added over the years about their consequences on human exposure. These studies cover individual chemical reviews focusing on toxicological aspects and biological responses, reflecting on their usage or proposed usage in various fields, including environmental toxicology (Kennedy, 2001).
Antituberculosis Activity of Organotin Complexes
Research on organotin complexes, including those with carboxylic acids such as 2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, highlights their remarkable antituberculosis activity. These studies show a range of structural diversity in organotin moiety and suggest that biologically active compounds should have available coordination positions at tin to exert their antituberculosis activity, influenced by ligand environment, attached organic groups, and compound structure (Iqbal, Ali, & Shahzadi, 2015).
Degradation and Environmental Impact
A review on the degradation of pharmaceuticals like acetaminophen by advanced oxidation processes (AOPs) provides insights into the environmental impact of pharmaceutical compounds, including potentially those similar to 2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. This review collected and summarized state-of-the-art studies on by-products, biotoxicity, and proposed degradation pathways, demonstrating the environmental implications of these compounds and their degradation processes (Qutob, Hussein, Alamry, & Rafatullah, 2022).
特性
IUPAC Name |
2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQGMKBBYLJABC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

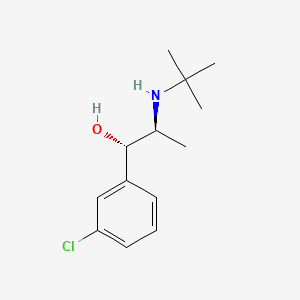
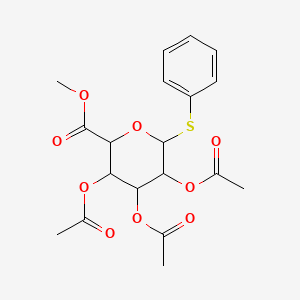
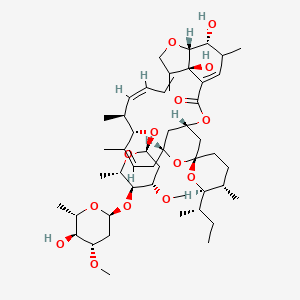
![10-[(3-Methanethiosulfonyl)-1-propionyl] Folic Acid](/img/no-structure.png)
![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)
